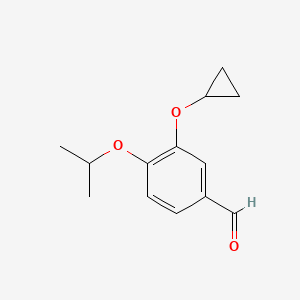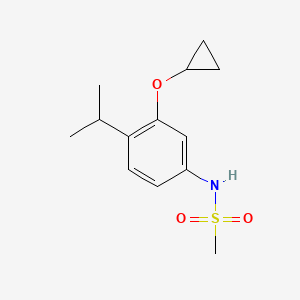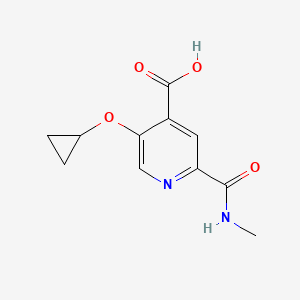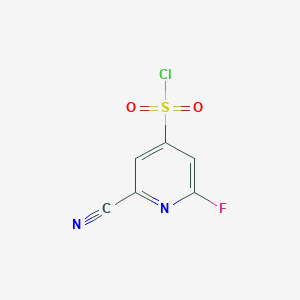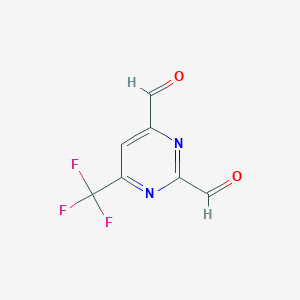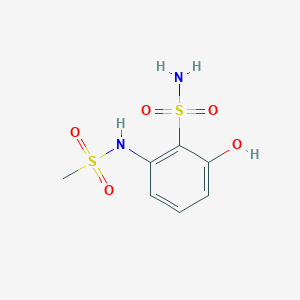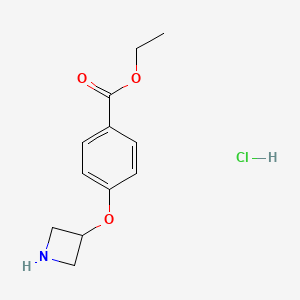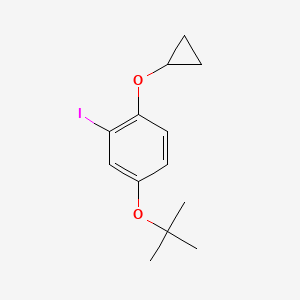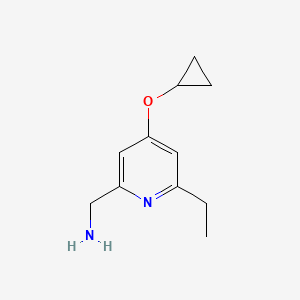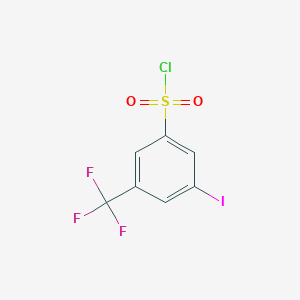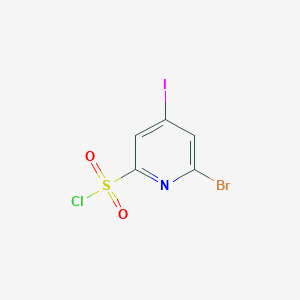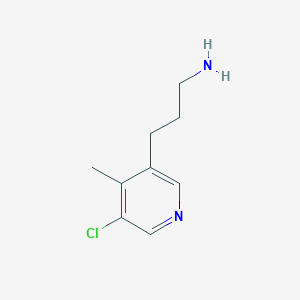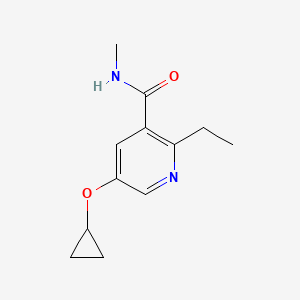
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing nicotinamide derivatives often involve the use of cyclopropylamine and ethyl bromide as starting materials, followed by cyclization and functional group modifications under controlled conditions
Analyse Des Réactions Chimiques
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound can be used in studies investigating the biological activity of nicotinamide derivatives and their potential therapeutic effects.
Medicine: Research into the pharmacological properties of nicotinamide derivatives may involve this compound as a model or reference substance.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with various molecular targets and pathways involved in cellular metabolism and signaling. Nicotinamide derivatives are known to influence processes such as DNA repair, cellular energy production, and enzyme activity .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has well-documented biological activities.
Nicotinamide riboside: A derivative that is a precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide mononucleotide: Another NAD+ precursor with potential anti-aging and metabolic benefits.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Propriétés
Numéro CAS |
1243289-95-3 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-11-10(12(15)13-2)6-9(7-14-11)16-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,13,15) |
Clé InChI |
WSASRXOVBKGOSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
